REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=O.CN(C)[C:16](=[O:20])[CH:17]([CH3:19])[CH3:18].[CH3:22][C:23]1[CH:30]=[CH:29][C:26]([CH:27]=[CH2:28])=[CH:25][CH:24]=1.N1C(C)=CC(C)=CC=1C>C(Cl)Cl>[CH3:18][C:17]1([CH3:19])[CH:27]([C:26]2[CH:29]=[CH:30][C:23]([CH3:22])=[CH:24][CH:25]=2)[CH2:28][C:16]1=[O:20]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
9.16 g
|
Type
|
reactant
|
Smiles
|
CN(C(C(C)C)=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=C(C=C1C)C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at −10° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 22 hours
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The oil residue was washed with ethyl ether
|
Type
|
CUSTOM
|
Details
|
the organic phase was decanted away
|
Type
|
ADDITION
|
Details
|
DCM (75 mL) and water (75 mL) were added to the oil
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 100° C. for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 35 g of crude oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (5% to 50% of EtOAc in hexane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CC1C1=CC=C(C=C1)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.45 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |